molecular formula C8H9BrO2S B15275677 Ethyl 2-bromo-2-(thiophen-2-yl)acetate

Ethyl 2-bromo-2-(thiophen-2-yl)acetate

Cat. No.: B15275677
M. Wt: 249.13 g/mol
InChI Key: PLALVERULNUQFX-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(thiophen-2-yl)acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-(thiophen-2-yl)acetate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-(thiophen-2-yl)acetate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-(thiophen-2-yl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to ethyl 2-(thiophen-2-yl)acetate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the thiophene ring to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Ethyl 2-(thiophen-2-yl)acetate derivatives with various substituents.

    Reduction: Ethyl 2-(thiophen-2-yl)acetate.

    Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

Ethyl 2-bromo-2-(thiophen-2-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(thiophen-2-yl)acetate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon center. In biological systems, the compound may interact with cellular targets, disrupting essential pathways and exhibiting bioactivity.

Comparison with Similar Compounds

Ethyl 2-bromo-2-(thiophen-2-yl)acetate can be compared with other thiophene derivatives such as:

    Ethyl 2-thiopheneacetate: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Thiophenemethylamine: Contains an amine group, making it more suitable for certain biological applications.

    Thiophene-2-carboxylic acid:

This compound stands out due to its unique combination of a bromine atom and an ester group, providing a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

ethyl 2-bromo-2-thiophen-2-ylacetate

InChI

InChI=1S/C8H9BrO2S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7H,2H2,1H3

InChI Key

PLALVERULNUQFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CS1)Br

Origin of Product

United States

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